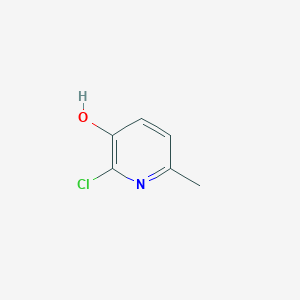

![molecular formula C20H12O B031230 Dinaphtho[2,1-b:1',2'-d]furan CAS No. 194-63-8](/img/structure/B31230.png)

Dinaphtho[2,1-b:1',2'-d]furan

Vue d'ensemble

Description

Dinaphtho[2,1-b:1’,2’-d]furan is a chemical compound with the molecular formula C20H12O . It has a molecular weight of 268.3087 . This compound can induce aryl hydrocarbon receptor-mediated and estrogen receptor-mediated activities. It can also modulate cell proliferation .

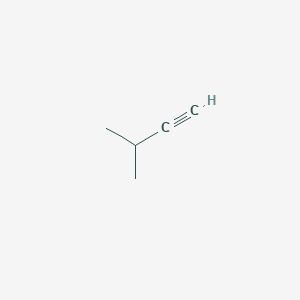

Synthesis Analysis

Dinaphtho[2,1-b:1’,2’-d]furan derivatives have been synthesized to study the structure-activity relationships of dinaphthofuran derivatives . The structures of all compounds were identified by 1H NMR, 13C NMR, HRMS, and IR spectra .Molecular Structure Analysis

The molecular structure of Dinaphtho[2,1-b:1’,2’-d]furan is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

Dinaphtho[2,1-b:1’,2’-d]furan has a density of 1.3±0.1 g/cm3, a boiling point of 486.9±14.0 °C at 760 mmHg, and a flash point of 271.6±6.9 °C . It has a molar refractivity of 89.9±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 208.7±3.0 cm3 .Applications De Recherche Scientifique

Optical Properties : Dinaphtho[2,1-b:1',2'-d]furan-6-ol is used to study the optical properties of butterfly-shaped expanded naphthofuran derivatives (Nakanishi et al., 2014).

Biological Activity : Dinaphthofurans can induce aryl hydrocarbon receptor-mediated activity, release cells from contact inhibition, and induce estrogen receptor-mediated activity in vitro (Vondráček et al., 2004).

Inhibition of Receptors : Dinaphtho[1,2-b;2',3'-d]furan derivatives exhibit strong inhibitory activities against epidermal growth factor receptor and vascular endothelial growth factor receptor (Lee et al., 2006).

Natural Product Synthesis : A method for direct synthesis of dinaphtho[1,2-b;2',1'-d]furans is applicable to natural product synthesis, such as 3,3'-bijuglone (Ogata et al., 2003).

Antimicrobial Activity : Dinaphtho(2,1-b)furan-2-yl-methanone and its derivatives show weak antimicrobial activity against various microorganisms (Kırılmış et al., 2009).

Polymorphic Modifications : Dinaphtho[1,2-b;2',3'-d]furan-7,12-dione has two polymorphic modifications, useful in understanding molecular structures (Griffiths et al., 2007).

Coal Conversion Processes : Its thermolysis products are used as a model for coal conversion processes (Poutsma & Dyer, 1982).

Photochemical Synthesis : Dinaphtho[2,1-b;1',2'-d]furan derivatives can be produced by photochemical synthesis, which has practical applications (Suginome et al., 1995).

Semiconductor Applications : Certain derivatives of dinaphtho[2,1-b:1',2'-d]furan, like DNF-V, are used in semiconductor applications due to their high emission and mobility properties (Nakahara et al., 2014).

Safety And Hazards

When handling Dinaphtho[2,1-b:1’,2’-d]furan, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMOZEUDRUTIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325445 | |

| Record name | Dinaphtho[2,1-b:1',2'-d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dinaphtho[2,1-b:1',2'-d]furan | |

CAS RN |

194-63-8 | |

| Record name | Dinaphtho(2,1-b:1',2'-d)furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000194638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC507496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dinaphtho[2,1-b:1',2'-d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DINAPHTHO(2,1-B:1',2'-D)FURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA5EYQ6A72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

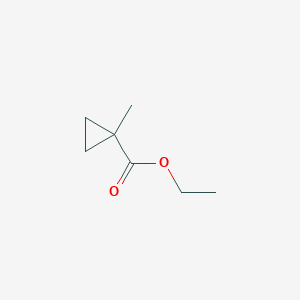

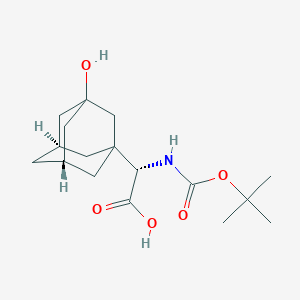

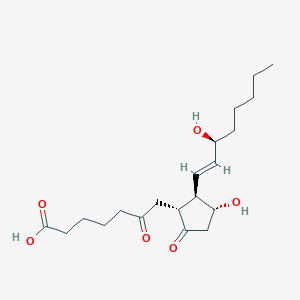

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B31149.png)

![(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B31151.png)

![5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B31168.png)

![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid](/img/structure/B31177.png)